molecular formula C15H15BrO B7858507 3-Bromobenzyl-(3,5-dimethylphenyl)ether

3-Bromobenzyl-(3,5-dimethylphenyl)ether

Cat. No.: B7858507
M. Wt: 291.18 g/mol
InChI Key: RCEMBLWQQGVHIH-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(3,5-dimethylphenyl)ether: is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound features a bromobenzyl group attached to a dimethylphenyl ether moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Bromobenzyl-(3,5-dimethylphenyl)ether involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 50-100°C

Industrial Production Methods:

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions for higher yields and purity. The process may include:

    Continuous flow reactors: for better control over reaction parameters

    Purification steps: such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions:

3-Bromobenzyl-(3,5-dimethylphenyl)ether can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ether moiety can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in DMF at 80°C

    Oxidation: Potassium permanganate (KMnO4) in acetone at room temperature

    Reduction: Lithium aluminum hydride (LiAlH4) in ether at 0°C

Major Products:

    Substitution: 3-Azidobenzyl-(3,5-dimethylphenyl)ether

    Oxidation: 3-Bromobenzyl-(3,5-dimethylphenol)

    Reduction: Benzyl-(3,5-dimethylphenyl)ether

Scientific Research Applications

Chemistry:

3-Bromobenzyl-(3,5-dimethylphenyl)ether is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound can be used to study the effects of brominated aromatic ethers on biological systems. It may serve as a model compound for investigating metabolic pathways and enzyme interactions.

Medicine:

Potential applications in medicine include the development of new drugs targeting specific pathways involving brominated aromatic compounds. Its derivatives may exhibit biological activity useful in treating diseases.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(3,5-dimethylphenyl)ether depends on its specific application

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to specific receptors, modulating their activity.

    Cellular Pathways: The compound can influence cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

  • 3-Bromobenzyl-(4-methylphenyl)ether
  • 3-Bromobenzyl-(2,6-dimethylphenyl)ether
  • 3-Chlorobenzyl-(3,5-dimethylphenyl)ether

Comparison:

Compared to similar compounds, 3-Bromobenzyl-(3,5-dimethylphenyl)ether is unique due to the specific positioning of the bromine and dimethyl groups, which can influence its reactivity and interactions. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the dimethyl groups can affect its steric and electronic properties.

Properties

IUPAC Name

1-[(3-bromophenyl)methoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-6-12(2)8-15(7-11)17-10-13-4-3-5-14(16)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEMBLWQQGVHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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